N-[1-(4-fluorophenyl)ethyl]hydroxylamine
Description
N-[1-(4-Fluorophenyl)ethyl]hydroxylamine is a hydroxylamine derivative characterized by a 4-fluorophenyl group attached to an ethylamine backbone.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-6,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGVTTIVLBBJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorophenyl)ethyl]hydroxylamine typically involves the reaction of 4-fluorophenyl ethylamine with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow reactors or large-scale batch reactors, to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-fluorophenyl)ethyl]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Reduction products may include N-[1-(4-fluorophenyl)ethyl]amine.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Drug Discovery :
- N-[1-(4-fluorophenyl)ethyl]hydroxylamine has been explored as a potential lead compound in drug discovery, particularly for targeting specific biological pathways. Its structural analogs have shown varying degrees of biological activity, which can be optimized through structure-activity relationship (SAR) studies.
-
Biological Interaction Studies :
- Preliminary studies indicate that this compound interacts with various biological targets, providing insights into its pharmacological profile. Understanding these interactions is crucial for evaluating its therapeutic potential.
- Peptide Synthesis :
- Antimicrobial Research :
-
Catalysis :
- This compound has shown promise as a catalyst in various organic reactions, enhancing reaction rates and selectivity due to its unique reactivity profile.
Comparative Analysis with Structural Analogues
To better understand the significance of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1-phenylethyl)hydroxylamine | C₈H₁₁NO | Lacks fluorine; more hydrophobic properties |
| N-(1-(3-fluorophenyl)ethyl)hydroxylamine | C₈H₁₁FNO | Different fluorine positioning affects reactivity |
| N-(1-(2-fluorophenyl)ethyl)hydroxylamine | C₈H₁₁FNO | Similar structure; potential differences in biological activity |
The para-fluorine substituent in this compound distinguishes it from its analogs, potentially enhancing its reactivity and selectivity in biological interactions.
Case Studies and Research Findings
Several notable studies have documented the applications of this compound:
- Peptide Synthesis Monitoring : A study demonstrated the use of this compound in monitoring solid-phase peptide synthesis via gel-phase NMR spectroscopy, indicating its role as a protective group that can be cleaved under specific conditions .
- Antimycobacterial Activity : High-throughput screening against Mycobacterium tuberculosis revealed that derivatives of this compound exhibited significant antimicrobial activity, suggesting avenues for developing new treatments against resistant strains .
- Structure-Activity Relationship Studies : Ongoing research focuses on optimizing the chemical properties of analogs derived from this compound to improve their efficacy and reduce toxicity in therapeutic applications .
Mechanism of Action
The mechanism by which N-[1-(4-fluorophenyl)ethyl]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
- Backbone Variations : The target compound’s ethyl-hydroxylamine structure differs from ethylidene oximes (e.g., CAS 329-79-3) and propylamines (e.g., 1-(4-fluorophenyl)propan-2-amine) in oxidation state and functional group reactivity .
- Substituent Effects : Electron-withdrawing groups like trifluoromethyl (CAS 574731-05-8) enhance lipophilicity and metabolic stability compared to the parent fluorophenyl group .
- Complexity : ASTEMIZOLE () incorporates the fluorophenyl group into a larger benzimidazole-piperidinyl framework, demonstrating how hydroxylamine derivatives can be integrated into bioactive scaffolds .
Table 2: Comparative Physicochemical Properties
Key Findings:
Pharmacological Relevance
- ASTEMIZOLE (): A fluorophenyl-containing antihistamine, highlighting the role of fluorinated aromatic groups in enhancing receptor binding and selectivity .
- Hydroxylamine Derivatives: Used as intermediates in synthesizing azetidinones () and chiral ligands (), indicating versatility in drug discovery and catalysis .
Industrial Use Cases
- Safety Data Sheets (): Ethylidene hydroxylamine derivatives are handled under standard organic compound protocols, emphasizing stability under inert conditions .
- Scalable Synthesis : and highlight Fe-catalyzed and condensation methods for structurally related amines, suggesting adaptable protocols for large-scale production .
Biological Activity
N-[1-(4-fluorophenyl)ethyl]hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and implications in therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula C₈H₁₀FNO, characterized by a hydroxylamine functional group attached to a substituted ethyl chain with a para-fluorophenyl moiety. The presence of the para-fluorine substituent is believed to influence its electronic properties, potentially enhancing its reactivity and biological interactions compared to structurally similar compounds.
Synthesis Methods
The synthesis of this compound has been documented through various methods, which include:
- Reduction of Nitro Compounds : Utilizing reducing agents to convert nitro derivatives into hydroxylamines.
- Direct Amination : Reaction of para-fluorophenyl ethyl halides with hydroxylamine derivatives.
These synthetic pathways highlight the compound's accessibility for research purposes and further development in drug discovery.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits interactions with various biological targets, particularly enzymes involved in metabolic pathways. The compound's reactivity suggests potential applications as an inhibitor or modulator in enzymatic functions.
Interaction Studies
Recent investigations have focused on the compound's interaction with specific enzymes:
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes critical for pathogen survival, such as those involved in the methylerythritol phosphate (MEP) pathway in Mycobacterium tuberculosis and Plasmodium falciparum .
Case Studies
- Antimicrobial Activity : In studies assessing the efficacy against Mycobacterium tuberculosis, analogs of this compound demonstrated promising inhibitory effects on key metabolic enzymes, indicating potential as a therapeutic agent against tuberculosis .
- Anticancer Potential : Research into similar hydroxylamine derivatives has shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with structural similarities have displayed IC50 values in the micromolar range against several cancer types, suggesting that modifications to the hydroxylamine structure could enhance anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- Electron-Donating Groups (EDGs) : The introduction of EDGs significantly enhances biological activity, while electron-withdrawing groups (EWGs) tend to diminish it.
- Fluorine Positioning : The para position of the fluorine atom plays a crucial role in determining the compound's reactivity and biological profile compared to other positional isomers .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals significant differences in biological activity based on substituent positioning and electronic properties:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-(1-phenylethyl)hydroxylamine | C₈H₁₁NO | Lacks fluorine; more hydrophobic properties | Moderate activity |
| N-(1-(3-fluorophenyl)ethyl)hydroxylamine | C₈H₁₁FNO | Different fluorine positioning affects reactivity | Variable activity |
| N-(1-(2-fluorophenyl)ethyl)hydroxylamine | C₈H₁₁FNO | Similar structure; potential differences in biological activity | Under investigation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
